1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride

Description

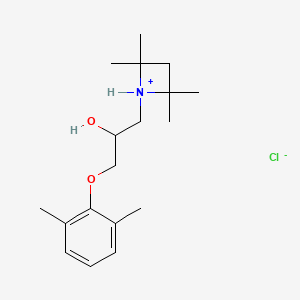

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride (referred to hereafter as the target compound) is a structurally complex hydrochloride salt characterized by:

- An azetidine (four-membered saturated nitrogen-containing ring) core.

- A 2,6-dimethylphenoxy substituent attached via a methylene group.

- Four methyl groups at the 2,2,4,4-positions of the azetidineethanol backbone.

- A hydrochloride counterion enhancing solubility and stability.

The azetidine ring and aromatic substituents may influence receptor binding, metabolic stability, or bioavailability .

Properties

CAS No. |

41457-12-9 |

|---|---|

Molecular Formula |

C18H30ClNO2 |

Molecular Weight |

327.9 g/mol |

IUPAC Name |

1-(2,6-dimethylphenoxy)-3-(2,2,4,4-tetramethylazetidin-1-ium-1-yl)propan-2-ol;chloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-13-8-7-9-14(2)16(13)21-11-15(20)10-19-17(3,4)12-18(19,5)6;/h7-9,15,20H,10-12H2,1-6H3;1H |

InChI Key |

IOAIVQXWYZTQMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C[NH+]2C(CC2(C)C)(C)C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride typically involves multiple steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenoxy Group: This step involves the reaction of the azetidine derivative with a phenol derivative under suitable conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Hydrochlorides

Structural Comparison

The target compound shares key functional groups with other hydrochlorides documented in the evidence:

Structural Insights :

- The 2,6-dimethylphenoxy group resembles substituents in agrochemicals like fenbuconazole (), suggesting possible pesticidal or antifungal applications .

- High methyl substitution (2,2,4,4-tetramethyl) may enhance lipophilicity compared to less substituted analogs like metformin hydrochloride, impacting absorption and tissue distribution .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, comparisons are inferred from structurally related hydrochlorides:

Key Observations :

- The 2,6-dimethylphenoxy group may enhance binding to hydrophobic pockets in biological targets, analogous to benzydamine’s anti-inflammatory action .

Pharmacological and Functional Comparisons

Antimicrobial Potential

- Berberine hydrochloride exhibits broad-spectrum antimicrobial activity via intercalation into DNA . The target compound’s aromatic and methyl groups may enable similar mechanisms but with altered specificity.

Analytical Methods

- Spectrophotometric techniques used for raloxifene hydrochloride determination (e.g., UV-Vis at 286 nm) could be adapted for quantifying the target compound, given its aromatic chromophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.